molecular formula C20H22N4O2S B5327171 N-(4-nitrophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

N-(4-nitrophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

Cat. No.: B5327171
M. Wt: 382.5 g/mol
InChI Key: JRFRRVQOXUIFAO-QPJJXVBHSA-N
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Description

N-(4-nitrophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is a complex organic compound characterized by its unique molecular structure. This compound features a piperazine ring substituted with a nitrophenyl group and a phenylprop-2-en-1-yl group, along with a carbothioamide functional group. Its distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Nitrophenyl Group: The piperazine ring is then reacted with 4-nitrophenyl halide in the presence of a base to introduce the nitrophenyl group.

    Addition of Phenylprop-2-en-1-yl Group: The phenylprop-2-en-1-yl group is introduced through a Heck reaction, where the piperazine derivative is reacted with a phenylprop-2-en-1-yl halide in the presence of a palladium catalyst.

    Introduction of Carbothioamide Group: Finally, the carbothioamide group is added by reacting the intermediate compound with thiocarbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and Lewis acids.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-nitrophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylprop-2-en-1-yl group may facilitate binding to hydrophobic pockets in target molecules. The carbothioamide group can form covalent bonds with nucleophilic sites, leading to the modification of biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)piperazine: Lacks the phenylprop-2-en-1-yl and carbothioamide groups.

    4-[(2E)-3-phenylprop-2-en-1-yl]piperazine: Lacks the nitrophenyl and carbothioamide groups.

    N-(4-nitrophenyl)-4-phenylpiperazine-1-carbothioamide: Lacks the phenylprop-2-en-1-yl group.

Uniqueness

N-(4-nitrophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-24(26)19-10-8-18(9-11-19)21-20(27)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,21,27)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFRRVQOXUIFAO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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